molecular formula C14H24FN3O3SSi B563638 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one CAS No. 1365246-84-9

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one

Cat. No. B563638
M. Wt: 361.507
InChI Key: PZAVJQRKDBGTSP-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one, also known as 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one, is a useful research compound. Its molecular formula is C14H24FN3O3SSi and its molecular weight is 361.507. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is a key intermediate in the synthesis of nucleoside analogues with potential antiviral activity. Mao Liu et al. (2000) described the synthesis and biological evaluation of fluorosubstituted 3-deazanucleosides, which were synthesized via transglycosylation in the presence of trimethylsilyl trifluoromethanesulfonate. These compounds demonstrated in vitro cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV, highlighting their significance in developing new antiviral drugs Mao Liu, Maohui Luo, D. E. Mozdziesz, T. Lin, G. Dutschman, E. Gullen, Yung‐chi Cheng, A. Sartorelli, Nucleosides, Nucleotides & Nucleic Acids, 2000.

Antiviral Properties

J. Balzarini et al. (1992) reported on TSAO derivatives of ribofuranosylthymine, uridine, and other nucleosides as potent and selective inhibitors of HIV-1. The study's findings on the selective inhibition of HIV-1 reverse transcriptase and the antiviral efficacy of these compounds emphasize the role of such chemical structures in antiviral therapy J. Balzarini, M. Pérez-Pérez, A. San-Félix, S. Velázquez, M. Camarasa, E. De Clercq, Antimicrobial Agents and Chemotherapy, 1992.

Absolute Configuration and Antiviral Activity

P. Van Roey et al. (1993) determined the structure and absolute configuration of (−)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (FTC), confirming its role as an active antiviral enantiomer. This work contributes to understanding the structural basis of antiviral activity and the development of antiviral nucleoside analogues P. Van Roey, W. Pangborn, R. Schinazi, G. Painter, D. Liotta, Antiviral Chemistry and Chemotherapy, 1993.

Large-Scale Synthesis and Pharmaceutical Applications

B. N. Roy et al. (2009) demonstrated a large-scale synthesis of lamivudine, a prominent antiviral drug, through resolution of racemic lamivudine by cocrystal formation. This process enables the production of lamivudine with high purity and enantiomeric excess, crucial for its effectiveness as an antiviral agent B. N. Roy, G. Singh, Dhananjai Srivastava, H. S. Jadhav, Manmeet Brijkishore Saini, Umesh P. Aher, Organic Process Research & Development, 2009.

properties

IUPAC Name

4-amino-1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAVJQRKDBGTSP-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FN3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675562
Record name 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one

CAS RN

1365246-84-9
Record name 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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